molecular formula C12H17Cl B1583107 alpha-Chloro-4-(tert-pentyl)toluene CAS No. 28162-11-0

alpha-Chloro-4-(tert-pentyl)toluene

Cat. No.: B1583107
CAS No.: 28162-11-0
M. Wt: 196.71 g/mol
InChI Key: GZSVKIJGGVPFGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Chloro-4-(tert-pentyl)toluene typically involves the chlorination of 4-(tert-pentyl)toluene. This can be achieved through the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as ferric chloride (FeCl3) to facilitate the substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of 4-(tert-pentyl)toluene derivatives.

    Oxidation: Formation of 4-(tert-pentyl)benzaldehyde or 4-(tert-pentyl)benzoic acid.

    Reduction: Formation of 4-(tert-pentyl)toluene.

Scientific Research Applications

Alpha-Chloro-4-(tert-pentyl)toluene has various applications in scientific research:

Comparison with Similar Compounds

  • 4-Chloro-2-(tert-pentyl)toluene
  • 4-Chloro-3-(tert-pentyl)toluene
  • 4-Chloro-5-(tert-pentyl)toluene

Comparison: Alpha-Chloro-4-(tert-pentyl)toluene is unique due to the specific positioning of the chlorine and tert-pentyl groups on the benzene ring. This positioning can significantly influence its chemical reactivity, physical properties, and biological activity compared to other isomers . For example, the para-substitution pattern in this compound may result in different steric and electronic effects compared to ortho- or meta-substituted isomers .

Properties

IUPAC Name

1-(chloromethyl)-4-(2-methylbutan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-8H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSVKIJGGVPFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182426
Record name Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28162-11-0
Record name Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028162110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Chloro-4-(tert-pentyl)-toluene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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